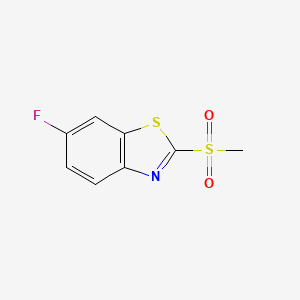

6-fluoro-2-methanesulfonyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-fluoro-2-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S2/c1-14(11,12)8-10-6-3-2-5(9)4-7(6)13-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEOSLMGTYLMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Chloro-4-Fluoroaniline Derivatives

A widely reported method begins with 3-chloro-4-fluoroaniline (1), which undergoes cyclization with potassium thiocyanate (KSCN) in glacial acetic acid at 0–5°C. The reaction forms 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (2), a critical intermediate.

Reaction Conditions

-

Temperature : 0–5°C (prevents side reactions)

-

Solvent : Glacial acetic acid (20 mL per gram of aniline)

-

Time : 2–3 hours

Mechanistic Insight

Thiocyanate ion attacks the electrophilic carbon adjacent to the amino group, followed by intramolecular cyclization and elimination of HCl. The fluorine atom remains intact due to its poor leaving-group ability.

Alternative Cyclization Using Polyphosphoric Acid (PPA)

In industrial settings, polyphosphoric acid (PPA) promotes cyclization at elevated temperatures. For example, heating 3-chloro-4-fluoroaniline (1) with succinic acid (2a) in PPA at 120°C for 48 hours yields the benzothiazole core.

Advantages

-

Higher purity : Reduced byproduct formation due to PPA’s dehydrating properties.

-

Scalability : Suitable for batch processing in reactors >100 L.

Introduction of the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) moiety is introduced via sulfonylation of the benzothiazole intermediate.

Sulfonylation with Methanesulfonyl Chloride

2-Amino-6-fluoro-1,3-benzothiazole (2) reacts with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Standard Protocol

-

Molar ratio : 1:1.2 (benzothiazole:MsCl)

-

Base : Et₃N (1.5 equivalents)

-

Temperature : 0°C → room temperature (prevents exothermic side reactions)

-

Time : 3–4 hours

Side Reactions

Industrial-Scale Sulfonylation

Patent US8691185B2 describes a continuous flow process using 50% KOH and ethylene glycol at reflux (150°C). The benzothiazole intermediate is suspended in the alkaline solution, and MsCl is introduced via a feed pump. Key advantages include:

-

Reduced reaction time : 1–2 hours vs. 3–4 hours in batch mode.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or acetone/hexane .

Optimized Conditions

Column Chromatography

For research-scale batches, silica gel chromatography with ethyl acetate/hexane (1:4) eluent removes unreacted MsCl and dehalogenated byproducts.

Typical Parameters

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Singlet at δ 3.3 ppm (3H, -SO₂CH₃), doublet at δ 7.8–8.1 ppm (2H, aromatic F coupling).

Comparative Analysis of Synthetic Routes

Key Observations

-

Lab-scale methods prioritize purity over speed.

-

Industrial routes favor high-throughput continuous systems despite longer initial setup times.

Troubleshooting and Optimization

Common Issues

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methanesulfonyl-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding 6-fluoro-1,3-benzothiazole.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: 6-Fluoro-1,3-benzothiazole.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

6-Fluoro-2-methanesulfonyl-1,3-benzothiazole serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Various studies have demonstrated that benzothiazole derivatives possess anticancer properties. For instance, fluorinated benzothiazoles have shown efficacy against multiple cancer cell lines, such as MDA-MB-468 and MCF-7, through mechanisms like enzyme inhibition and apoptosis induction .

- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, targeting various pathogens through disruption of their metabolic pathways.

- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's ability to interact with biological macromolecules makes it valuable for studying enzyme inhibition and receptor binding:

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites. This action is significant in developing drugs targeting metabolic enzymes involved in cancer progression.

- Receptor Interaction : The compound can modulate signal transduction pathways by binding to cell membrane receptors, influencing cellular responses.

Material Science

Development of Advanced Materials

In the field of material science, this compound is utilized in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductor applications.

- Fluorescent Dyes : The compound is being investigated for its potential as a fluorescent dye due to its strong optical absorption characteristics when fluorinated .

Case Study 1: Anticancer Activity

Research conducted by Aiello et al. synthesized fluorinated benzothiazole derivatives and evaluated their anticancer activities against various cell lines. The study found that certain derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MDA-MB-231 | 0.24 |

| Derivative B | MCF-7 | 0.92 |

Case Study 2: Enzyme Inhibition

A study highlighted the mechanism by which this compound inhibits carbonic anhydrase enzymes, which are crucial in tumor metabolism. The inhibition was shown to disrupt tumor growth under hypoxic conditions, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 6-fluoro-2-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to receptors on cell membranes, modulating signal transduction pathways.

DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Effects at Position 6

Position 6 substitutions influence electronic distribution, solubility, and biological interactions:

- Fluoro (Target Compound) : Enhances metabolic stability and bioavailability compared to bulkier halogens (e.g., bromo) .

- Methoxy (6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole) : The electron-donating methoxy group increases lipophilicity, favoring bioorthogonal labeling applications .

- Bromo (6-Bromo-2-methylsulfanyl-1,3-benzothiazole) : Bromine’s bulkiness reduces metabolic clearance but may hinder target binding due to steric effects .

- Nitro (6-Nitro Derivatives) : Strong electron-withdrawing nitro groups improve electrophilic reactivity but may reduce solubility .

Substituent Effects at Position 2

Position 2 substitutions dictate electronic and steric interactions with biological targets:

- Methanesulfonyl (Target Compound) : The -SO₂CH₃ group enhances dipole interactions and hydrogen bonding, critical for protein binding .

- Methylsulfanyl (6-Bromo-2-methylsulfanyl-1,3-benzothiazole) : The -SMe group is less electron-withdrawing, reducing stability but increasing π-delocalization in the benzothiazole ring .

- 4-Azidostyryl (6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole) : Aromatic styryl groups enable fluorescence and click chemistry applications .

- 4-Fluorophenyl (18F-Labeled Derivatives) : Fluorinated aryl groups optimize blood-brain barrier penetration for amyloid plaque imaging .

Data Table: Key Analogs and Properties

Biological Activity

6-Fluoro-2-methanesulfonyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, characterized by its unique structural features that include a fluorine atom and a methanesulfonyl group. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmacology.

The compound's chemical structure is pivotal to its biological activity. The presence of the fluorine atom at the 6th position enhances lipophilicity, while the methanesulfonyl group at the 2nd position contributes to its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, blocking substrate access.

- Receptor Binding : The compound may bind to cell membrane receptors, influencing signal transduction pathways.

- DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 4 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have indicated its ability to inhibit cancer cell proliferation through various pathways:

- FOXM1 Inhibition : Compounds derived from benzothiazole scaffolds have been tested for their ability to inhibit FOXM1, an oncogenic transcription factor involved in tumor growth. For instance, derivatives demonstrated IC50 values ranging from 6.13 to 12.86 µM against breast cancer cell lines .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, enhancing its therapeutic potential .

Case Study 1: Antibacterial Activity

In a study focusing on antibacterial properties, a series of benzothiazole derivatives were synthesized and evaluated for their efficacy against resistant strains of bacteria. The results indicated that modifications in the benzothiazole structure significantly influenced antibacterial activity, with certain derivatives showing enhanced potency against A. baumannii and P. aeruginosa .

Case Study 2: Anticancer Research

A recent investigation into benzothiazole derivatives revealed that specific modifications could enhance anticancer activity. For example, compounds with structural variations exhibited improved binding affinities to target proteins involved in cancer progression, leading to increased antiproliferative effects in vitro .

Q & A

Basic: What are the standard synthetic routes for preparing 6-fluoro-2-methanesulfonyl-1,3-benzothiazole, and how are intermediates validated?

Methodological Answer:

The synthesis typically begins with fluorinated aniline derivatives. A common approach involves cyclization of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (I) using sulfonic acid derivatives under reflux conditions . Key steps include:

- Sulfonylation : Reacting intermediate (I) with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Validation : - LC-MS for molecular weight confirmation.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C6, methanesulfonyl at C2) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR : ¹⁹F NMR confirms fluorine position (δ ~ -110 ppm for aromatic F) . ¹H NMR identifies methanesulfonyl protons (singlet at δ ~3.3 ppm).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and dihedral distortions. For example, the benzothiazole ring’s planarity and sulfonyl group orientation are validated via anisotropic displacement parameters .

Basic: How are in vitro biological activities (e.g., antimicrobial, antidiabetic) assessed for this compound?

Methodological Answer:

- Antimicrobial Assays :

- MIC Testing : Broth microdilution against S. aureus and E. coli (CLSI guidelines).

- Fluorinated analogs show enhanced lipophilicity, improving membrane penetration .

- Antidiabetic Screening :

- α-Glucosidase Inhibition : Spectrophotometric assays using p-nitrophenyl glucopyranoside. IC₅₀ values correlate with electron-withdrawing substituents (e.g., -SO₂CH₃) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Catalyst Screening : DABCO enhances cyanation efficiency in related benzothiazoles, reducing side products .

- Temperature Control : Maintaining 60–65°C during Vilsmeier-Haack formylation prevents decomposition .

- By-Product Analysis : HPLC-MS identifies chlorinated impurities; silica gel chromatography removes them .

Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?

Methodological Answer:

- Fluorine Position : C6-Fluorine increases electronegativity, enhancing hydrogen bonding with target enzymes (e.g., α-glucosidase) .

- Methanesulfonyl Group : Its electron-withdrawing nature stabilizes charge-transfer interactions in docking studies .

Data Table :

| Substituent | IC₅₀ (α-Glucosidase) | LogP |

|---|---|---|

| -SO₂CH₃ | 12.5 µM | 2.8 |

| -NO₂ | 18.7 µM | 2.1 |

Advanced: How do DFT and molecular docking studies explain the compound’s reactivity and target binding?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* optimizes geometry, revealing charge distribution. The sulfonyl group’s electrophilic nature aligns with Fukui indices .

- Docking (AutoDock Vina) :

Advanced: How can contradictions between spectral data and crystallographic results be resolved?

Methodological Answer:

- Case Study : Discrepancies in bond lengths (NMR vs. X-ray) arise from dynamic effects in solution.

- Multi-Method Validation :

Advanced: What computational approaches predict non-linear optical (NLO) properties for material science applications?

Methodological Answer:

- Hyperpolarizability (β) : Calculated via TD-DFT at CAM-B3LYP/6-311++G**. The sulfonyl group enhances β (e.g., β = 8.7 ×10⁻³⁰ esu) due to charge transfer .

- Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic (sulfonyl oxygens) and electrophilic (fluorine) regions for NLO material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.